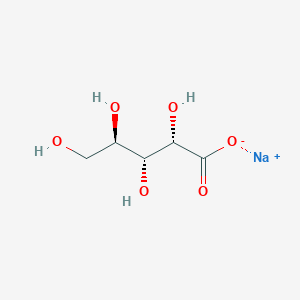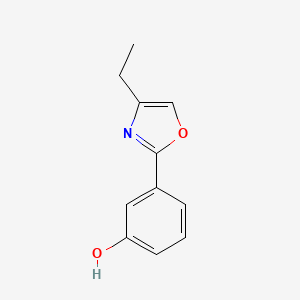
3,5-Dimethoxy-4-(2-(4-methylpiperazin-1-yl)ethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethoxy-4-(2-(4-methylpiperazin-1-yl)ethoxy)aniline is a complex organic compound that features a phenylamine core substituted with methoxy groups and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-4-(2-(4-methylpiperazin-1-yl)ethoxy)aniline typically involves multiple steps. One common approach is to start with a phenylamine derivative, which undergoes methoxylation to introduce methoxy groups at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethoxy-4-(2-(4-methylpiperazin-1-yl)ethoxy)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a variety of functional groups .
Applications De Recherche Scientifique
3,5-Dimethoxy-4-(2-(4-methylpiperazin-1-yl)ethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Mécanisme D'action
The mechanism of action of 3,5-Dimethoxy-4-(2-(4-methylpiperazin-1-yl)ethoxy)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with various biological targets, potentially modulating their activity. This can lead to changes in cell signaling pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,5-Dimethoxyphenyl)- (4-methylpiperazin-1-yl)methanone: This compound shares a similar structure but differs in the position and type of substituents.
3-(4-methylpiperazin-1-yl)aniline: Another related compound with a piperazine moiety, but with different functional groups on the phenyl ring.
Uniqueness
3,5-Dimethoxy-4-(2-(4-methylpiperazin-1-yl)ethoxy)aniline is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties. The presence of both methoxy groups and the piperazine moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C15H25N3O3 |
|---|---|
Poids moléculaire |
295.38 g/mol |
Nom IUPAC |
3,5-dimethoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline |
InChI |
InChI=1S/C15H25N3O3/c1-17-4-6-18(7-5-17)8-9-21-15-13(19-2)10-12(16)11-14(15)20-3/h10-11H,4-9,16H2,1-3H3 |
Clé InChI |
BERDJDQCENMWCG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCOC2=C(C=C(C=C2OC)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Formyl-2,3-dihydronaphtho[2,3-b]furane](/img/structure/B8321320.png)





![2-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B8321353.png)





![Ethyl 3-(2-(methylsulfonyl)thiazolo[5,4-b]pyridin-5-yl)benzoate](/img/structure/B8321389.png)
